molecular formula C17H29N3O3 B14026334 (3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate

(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate

Cat. No.: B14026334
M. Wt: 323.4 g/mol
InChI Key: ZOVNLSLMXSDRGN-UONOGXRCSA-N
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Description

(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is a complex organic compound with a unique structure that includes a cyclopentyl group, a tert-butyl ester, and an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine ring system.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the cyclopentyl or imidazo[4,5-c]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Cyclopentyl Esters: Compounds with cyclopentyl groups and ester functionalities.

Uniqueness

The uniqueness of (3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H29N3O3

Molecular Weight

323.4 g/mol

IUPAC Name

tert-butyl (3aR,7aS)-1-cyclopentyl-3-methyl-2-oxo-4,6,7,7a-tetrahydro-3aH-imidazo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C17H29N3O3/c1-17(2,3)23-16(22)19-10-9-13-14(11-19)18(4)15(21)20(13)12-7-5-6-8-12/h12-14H,5-11H2,1-4H3/t13-,14+/m0/s1

InChI Key

ZOVNLSLMXSDRGN-UONOGXRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)N(C(=O)N2C3CCCC3)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)N(C(=O)N2C3CCCC3)C

Origin of Product

United States

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